Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate is a chemical compound with the IUPAC name tert-butyl ®-4-(2-aminopropyl)piperazine-1-carboxylate dihydrochloride . It has a molecular weight of 316.27 . The compound is typically stored at temperatures between 2-8°C .
Physical and Chemical Properties Analysis
This compound is a white to yellow solid . The compound is typically stored at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Characterization
Tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate and its derivatives have been extensively studied for their synthesis and structural characterization. For example, a derivative, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized and characterized by various spectroscopic methods and X-ray diffraction, confirming its molecular structure and crystal system properties (Sanjeevarayappa et al., 2015). Similarly, other derivatives like tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate have been synthesized, highlighting their importance as intermediates in the synthesis of biologically active compounds (Liu Ya-hu, 2010).
Biological Evaluation
Various derivatives of this compound have been evaluated for their biological activities. For instance, the antibacterial and anthelmintic activities of certain derivatives were tested, revealing moderate activity in these fields (Kulkarni et al., 2016). This suggests potential applications in developing new therapeutic agents.
Molecular Structure Analysis
Detailed studies on the molecular structure of these compounds have been conducted. For example, the crystal and molecular structure of a specific derivative was reported, providing insights into its chemical properties and potential applications in further chemical syntheses (Mamat et al., 2012).
Pharmaceutical and Medicinal Chemistry
Several derivatives have been synthesized and studied for their potential as pharmaceutical intermediates or in medicinal chemistry. For example, the synthesis of a derivative was done using a modified Bruylants approach, indicating its potential as a pharmacologically useful core (Gumireddy et al., 2021). Additionally, certain derivatives were used as chiral intermediates in the synthesis of molecules of medicinal interest (McDermott et al., 2008).
Material Science and Polymer Chemistry
In material science and polymer chemistry, these compounds have found applications as well. For instance, derivatives of this compound have been used in the synthesis and polymerization processes, leading to the development of new materials with specific properties (Mennenga et al., 2015).
Corrosion Inhibition
A novel application of these compounds is in the field of corrosion inhibition. A study on tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate revealed its efficacy as a corrosion inhibitor for carbon steel in acidic conditions (Praveen et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-(2-aminopropyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2/c1-10(13)9-14-5-7-15(8-6-14)11(16)17-12(2,3)4/h10H,5-9,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSSUIZMGOJGOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1779927-90-0 | |
Record name | 1-Boc-4-(2-aminopropyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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